molecular formula C10H8BrClN2O2 B12105902 6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Cat. No.: B12105902
M. Wt: 303.54 g/mol
InChI Key: CFGKLPOXFQSPFD-UHFFFAOYSA-N
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Description

6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclobutane ring fused to an imidazo[1,5-a]pyridine moiety, with bromine and chlorine substituents. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable nitrogen sources. The spirocyclobutane ring is then introduced via a cycloaddition reaction.

Reaction Conditions:

    Temperature: Reactions are often conducted at elevated temperatures (100-150°C) to facilitate cyclization.

    Catalysts: Lewis acids such as AlCl₃ or BF₃ may be used to promote cycloaddition.

    Solvents: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties.

    Cycloaddition Reactions: The spirocyclic structure allows for further cycloaddition reactions, potentially forming more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, potentially with altered biological activity.

    Reduction Products: Reduced derivatives, which may have different pharmacological properties.

Scientific Research Applications

6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has several applications in scientific research:

    Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions.

    Material Science: Its spirocyclic structure makes it a candidate for the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione exerts its effects is often related to its interaction with biological macromolecules. It may bind to specific proteins or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but lack the spirocyclic cyclobutane ring.

    Spirocyclic Compounds: Other spirocyclic compounds with different heterocyclic cores.

Uniqueness

The uniqueness of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione lies in its combination of a spirocyclic structure with halogen substituents, which can impart distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclobutane]-1,5-dione

InChI

InChI=1S/C10H8BrClN2O2/c11-5-4-6(12)7-8(15)13-10(2-1-3-10)14(7)9(5)16/h4H,1-3H2,(H,13,15)

InChI Key

CFGKLPOXFQSPFD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl

Origin of Product

United States

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